4-Bromo-6-(phenoxymethyl)pyrimidine
Overview
Description
4-Bromo-6-(phenoxymethyl)pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a bromine atom at the 4-position and a phenoxymethyl group at the 6-position. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry, making this compound of significant interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-(phenoxymethyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-6-chloropyrimidine and phenol.
Nucleophilic Substitution: The phenoxymethyl group is introduced via a nucleophilic substitution reaction. This involves reacting 4-bromo-6-chloropyrimidine with phenol in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., 100°C) to facilitate the substitution process.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-(phenoxymethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while coupling reactions can produce various aryl-substituted pyrimidines.
Scientific Research Applications
4-Bromo-6-(phenoxymethyl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anticancer and antiviral agents.
Biological Studies: The compound is used in studies to investigate the biological activity of pyrimidine derivatives and their interactions with biological targets.
Chemical Biology: It is employed in chemical biology research to develop probes and tools for studying cellular processes and molecular mechanisms.
Material Science: The compound can be used in the synthesis of functional materials with specific properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 4-Bromo-6-(phenoxymethyl)pyrimidine depends on its specific application and target. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of specific enzymes involved in disease pathways or bind to receptors to modulate cellular signaling.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-6-methylpyrimidine: Similar in structure but with a methyl group instead of a phenoxymethyl group.
4-Chloro-6-(phenoxymethyl)pyrimidine: Similar but with a chlorine atom instead of a bromine atom.
4-Bromo-6-(methoxymethyl)pyrimidine: Similar but with a methoxymethyl group instead of a phenoxymethyl group.
Uniqueness
4-Bromo-6-(phenoxymethyl)pyrimidine is unique due to the presence of both the bromine atom and the phenoxymethyl group, which can influence its reactivity and biological activity
Properties
IUPAC Name |
4-bromo-6-(phenoxymethyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-11-6-9(13-8-14-11)7-15-10-4-2-1-3-5-10/h1-6,8H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPPTMGQTVLIHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC(=NC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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